N-tert-butyl-4-chloro-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

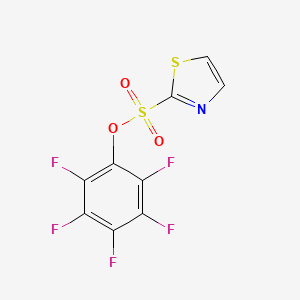

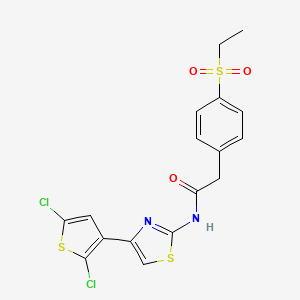

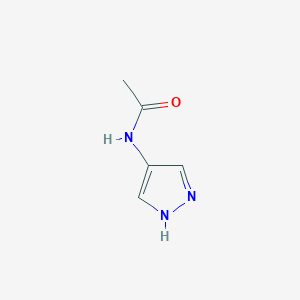

“N-tert-butyl-4-chloro-3-nitrobenzamide” is a chemical compound with the molecular formula C11H13ClN2O3 . It is used in various chemical reactions and has a molecular weight of 256.69 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure can be found in chemical databases .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : A study by Gholivand et al. (2009) describes the synthesis of a related compound, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, which was characterized using various spectroscopy techniques and X-ray diffraction (Gholivand et al., 2009).

- Crystal Structure Analysis : The research conducted by Shtamburg et al. (2012) on N-chloro-N-methoxy-4-nitrobenzamide, a structurally similar compound, revealed insights into its crystal structure and reactivity (Shtamburg et al., 2012).

Magnetic Materials and Molecular Probes

- Organic Magnetic Materials : Ferrer et al. (2001) synthesized highly stable nitroxide radicals, including a compound similar to N-tert-butyl-4-chloro-3-nitrobenzamide, and analyzed their magnetic properties using electron spin resonance and crystallography (Ferrer et al., 2001).

- Molecular Probes in Biomedical Research : A study by Zhurko et al. (2020) discussed the synthesis of nitroxides, which are used as molecular probes, focusing on their redox properties and resistance to reduction (Zhurko et al., 2020).

Catalysis and Chemical Reactions

- Catalytic Synthesis : Dong-yuan (2009) explored the synthesis of 3-chloro-2-nitrophenylacetonitrile using tert-butyl derivatives, demonstrating the influence of various reaction parameters (Jin Dong-yuan, 2009).

- Chemical Behavior in Reactions : The study by Li (2014) on hydrodechlorination technology, utilizing a compound related to this compound, provides insights into the catalytic transformation of chlorinated compounds (Chonglong Li, 2014).

Pharmacological and Environmental Studies

- Antitumor Activity : A formulation study by Sena et al. (2017) on a nitroaromatic derivative with antitumor activity offers insights into the chemical behavior and pharmacokinetic properties of such compounds (Sena et al., 2017).

- Environmental Impact and Biodegradation : Ghatge et al. (2020) investigated the biotransformation of a dinitroaniline herbicide structurally similar to this compound, revealing a novel pathway for its degradation (Ghatge et al., 2020).

Properties

IUPAC Name |

N-tert-butyl-4-chloro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)13-10(15)7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGBZIAJYUVBIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2825853.png)

![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetic acid](/img/structure/B2825862.png)

![ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B2825864.png)